Carbofenothion sulfoxide

Overview

Description

Carbofenothion sulfoxide (CFSO), a synthetic organophosphorus pesticide, is a potent inhibitor of cholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. CFSO is used in agricultural and industrial applications, as well as in laboratory experiments. It is a highly toxic compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Scientific Research Applications

Glycosylation Reactions

Carbofenothion sulfoxide plays a significant role in carbohydrate chemistry, particularly in glycosylation reactions. It is used as a glycosyl donor and an activation reagent in constructing glycosidic bonds. This application has been extensively explored, demonstrating the utility of sulfoxide in carbohydrate synthesis (Zeng, Liu, Chen, Zhao, Meng, & Wan, 2018).

Detoxification Studies

In research on organophosphorus insecticide detoxification, this compound, as a metabolite of carbophenothion, is reduced back to carbophenothion. This process, which involves rat liver enzymes, is important for understanding the toxicity amelioration of these compounds (DeBaun & Menn, 1976).

Sulfoxide in Organic Chemistry

Sulfoxides, including this compound, are involved in various organic reactions. They are integral in the synthesis of biologically relevant products like sulfoxides, sulfones, and disulfides, all of which are present in many drugs and possess biologically significant properties (Barattucci, Aversa, Mancuso, Salerno, & Bonaccorsi, 2018).

Photocatalysis in Organic Synthesis

This compound is used in photocatalyzed organic synthesis, particularly in sulfoxidation and sulfenylation transformations. This method demonstrates compatibility with late-stage pharmaceuticals and sugar derivatives, offering a practical approach for the synthesis of sulfoxide/sulfide-containing compounds (Li, Wang, & Jiang, 2017).

Carbohydrate Synthesis Mechanisms

Further exploring its role in carbohydrate chemistry, this compound is used in diverse transformations, acting as activators and precursors in glycosylation reactions. These mechanisms are critical for the development of more efficient carbohydrate synthesis using sulfoxide-based methods (Fascione, Brabham, & Turnbull, 2016).

Other Applications

- This compound's derivatives have been used in permethylation of complex carbohydrates, playing a significant role in determining the chemical structure of complex carbohydrates (Hakomori, 1964).

- In the study of tau hyperphosphorylation, derivatives of this compound, like Dimethyl sulfoxide, have been used to investigate their impact on tau phosphorylation, which is significant for understanding Alzheimer's disease (Julien, Marcouiller, Bretteville, El Khoury, Baillargeon, Hébert, & Planel, 2012).

- In green chemistry, sulfoxides and sulfones have been utilized as solvents in the glycosidation of carbohydrates, demonstrating their effectiveness in sustainable chemical processes (Ludot, Estrine, Bras, Hoffmann, Marinković, & Muzart, 2013).

Mechanism of Action

Target of Action

Carbophenothion Sulfoxide, also known as Carbofenothion sulfoxide, primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the cholinergic synapse .

Mode of Action

Carbophenothion Sulfoxide acts as an acetylcholinesterase inhibitor . By inhibiting the activity of acetylcholinesterase, it disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Carbophenothion Sulfoxide is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, which can cause a range of downstream effects, including overstimulation of muscles and glands controlled by the parasympathetic nervous system .

Pharmacokinetics

It’s known that organophosphates, the class of compounds to which carbophenothion sulfoxide belongs, are generally well-absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body and are metabolized primarily in the liver .

Result of Action

The inhibition of acetylcholinesterase by Carbophenothion Sulfoxide leads to an overstimulation of the nervous system, which can result in a range of symptoms, including nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, and difficulty breathing . In severe cases, it can lead to seizures, loss of consciousness, and even death .

Action Environment

The action, efficacy, and stability of Carbophenothion Sulfoxide can be influenced by various environmental factors. For instance, its effectiveness as an acetylcholinesterase inhibitor can be affected by the presence of other chemicals, temperature, and pH . Furthermore, its stability and persistence in the environment can be influenced by factors such as sunlight, temperature, and soil composition .

Safety and Hazards

Carbofenothion sulfoxide is highly toxic. The estimated fatal oral dose is 0.6 g for a 150 lb. (70 kg) person . It is an indirect cholinesterase inhibitor, meaning its effects are on the nervous system . It is classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification .

Future Directions

While specific future directions for Carbofenothion sulfoxide are not mentioned in the search results, the broader field of organophosphates, to which this compound belongs, continues to be an area of active research. This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the investigation of their environmental impact .

Biochemical Analysis

Biochemical Properties

It is known that Carbophenothion, the parent compound, is an organophosphorus compound that acts as an acetylcholinesterase inhibitor

Cellular Effects

Organophosphates like Carbophenothion are known to disrupt signal transduction at the cholinergic synapse . This disruption can have widespread effects on cellular function and can be lethal .

Molecular Mechanism

It is known that Carbophenothion, the parent compound, acts through inhibition of acetylcholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters .

Metabolic Pathways

It is known that Carbophenothion, the parent compound, undergoes methylation, sulfoxidation, and ring-hydroxylation of liberated 4-chlorothiophenol .

properties

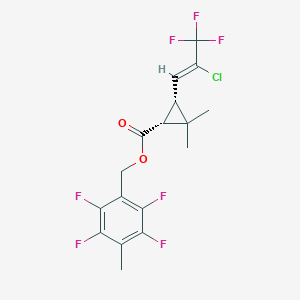

IUPAC Name |

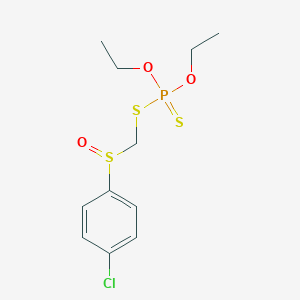

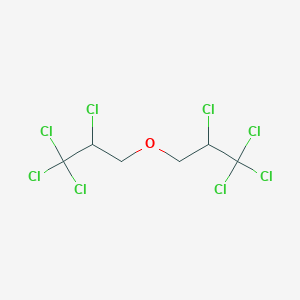

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864763 | |

| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17297-40-4 | |

| Record name | Carbophenothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)